HAP-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

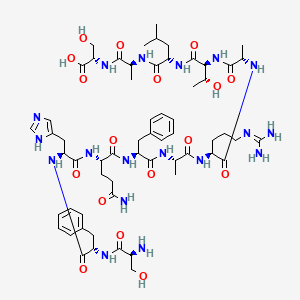

Fórmula molecular |

C60H90N18O17 |

|---|---|

Peso molecular |

1335.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 |

Clave InChI |

OESNJIQESULMGZ-FAHRUCGCSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |

Origen del producto |

United States |

Foundational & Exploratory

The Power of Haploidy: A Technical Guide to HAP-1 Cells in Genetic Screens

For Researchers, Scientists, and Drug Development Professionals

The advent of functional genomics has revolutionized our ability to dissect complex biological processes and identify novel therapeutic targets. Central to this revolution is the availability of robust cellular models amenable to high-throughput genetic manipulation. Among these, the human near-haploid cell line, HAP-1, has emerged as a powerful and versatile tool, particularly for genetic screens. This technical guide delves into the core advantages of utilizing this compound cells, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for scientific discovery.

The Haploid Advantage: Unmasking Genetic Dependencies

The most profound advantage of this compound cells lies in their near-haploid nature.[1] Unlike diploid cells, which carry two copies of each chromosome, this compound cells possess only a single set for most of their genome. This unique characteristic has profound implications for genetic screening. In a diploid context, the presence of a second, functional allele can often compensate for a loss-of-function mutation in the other, masking the phenotypic consequence. This compound cells eliminate this genetic redundancy, meaning a single genetic perturbation is sufficient to produce a discernible phenotype.[2] This "unmasking" of recessive phenotypes dramatically simplifies the identification of genes essential for specific cellular processes.

The practical benefits of this haploid state are multifold:

-

Simplified Genetics: The absence of a second allele streamlines the analysis of gene function, making it easier to link genotype to phenotype.

-

Increased Efficiency of Gene Editing: Technologies like CRISPR-Cas9 are more effective as they only need to target and modify a single allele to achieve a complete knockout.[2]

-

Ideal for Loss-of-Function Screens: this compound cells are exceptionally well-suited for negative selection screens, where the goal is to identify genes essential for cell survival under specific conditions.

Quantitative Characteristics of this compound Cells

The utility of a cell line in high-throughput screening is also dictated by its intrinsic biological properties. This compound cells possess several characteristics that make them an attractive model system.

| Characteristic | Value/Range | Notes |

| Doubling Time | ~12-16 hours | This rapid proliferation rate is advantageous for timely completion of large-scale screens.[3] |

| Ploidy | Near-Haploid | Derived from the KBM-7 cell line, this compound cells are haploid for all chromosomes except for a portion of chromosome 15 translocated to chromosome 19. A diploid subpopulation can arise with increased passage.[3] |

| Ploidy Instability | 4% - 35% diploidization | The rate of spontaneous diploidization can increase with passage number. It is recommended to use low-passage cells and regularly monitor ploidy.[4][5][6] |

| Transfection Efficiency | High | This compound cells are readily transfectable using various methods, with electroporation showing particularly high efficiency. |

| Morphology | Adherent, fibroblast-like | Their adherent nature simplifies cell culture and imaging-based assays. |

Experimental Protocols

Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines a general workflow for conducting a pooled CRISPR-Cas9 knockout screen in this compound cells to identify genes involved in a specific phenotype, such as drug resistance.

Methodology:

-

Library Transduction: A pooled lentiviral library of single-guide RNAs (sgRNAs) targeting the human genome is transduced into a population of Cas9-expressing this compound cells at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

-

Selection: The transduced cell population is subjected to a selection pressure. For example, in a drug resistance screen, the cells are treated with the drug of interest at a concentration that kills the majority of wild-type cells.

-

Genomic DNA Extraction: Genomic DNA is isolated from the surviving cells (the "treated" population) and from a parallel culture of untreated cells (the "control" population).

-

sgRNA Sequencing: The sgRNA sequences integrated into the host genome are amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The frequency of each sgRNA in the treated population is compared to its frequency in the control population. sgRNAs that are enriched in the treated population correspond to genes whose knockout confers resistance to the drug.

Ploidy Analysis by Flow Cytometry

Due to the tendency of this compound cells to undergo diploidization, routine monitoring of ploidy is crucial.[7][8][9]

Methodology:

-

Cell Preparation: Harvest this compound cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Interpretation: Haploid cells in the G1 phase of the cell cycle will have a 1n DNA content, while diploid cells in G1 will have a 2n DNA content. The relative proportions of these populations can be quantified.

Applications in Signaling Pathway Analysis

This compound cells have been instrumental in dissecting various cellular signaling pathways. Their genetic tractability allows for the systematic knockout of individual pathway components to elucidate their function.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in cancer. This compound cells provide a clean genetic background to study the effects of knocking out key components of this pathway.

DNA Damage Response Pathway

The DNA damage response (DDR) is a complex network of pathways that detect and repair DNA lesions, maintaining genomic integrity. This compound cells are a valuable tool for identifying and characterizing genes involved in the DDR.

Conclusion

This compound cells offer a unique and powerful platform for genetic screens, primarily due to their near-haploid genome which simplifies the discovery of gene function. Their rapid growth and amenability to genetic engineering further enhance their utility in high-throughput applications. By understanding their characteristics and employing robust experimental protocols, researchers can leverage this compound cells to unravel complex biological questions and accelerate the pace of drug discovery and development. As with any model system, it is crucial to be aware of their limitations, such as the potential for diploidization, and to implement appropriate quality control measures to ensure the reliability of experimental data.

References

- 1. HAP1 cells - Wikipedia [en.wikipedia.org]

- 2. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]

- 4. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and crucial quality control of HAP1 cell ploidy status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

HAP-1 Cell Line: An In-depth Technical Guide for Researchers

Core Summary

The HAP-1 cell line is a near-haploid human cell line that has become an invaluable tool in genetics, drug discovery, and functional genomics. Derived from the KBM-7 cell line, which originated from a patient with chronic myeloid leukemia, this compound cells offer a unique advantage for genetic studies due to their single set of chromosomes for most of the genome.[1][2] This characteristic allows for the direct phenotypic expression of recessive mutations, making them an ideal model for gene editing, particularly with CRISPR-Cas9 technology. This guide provides a comprehensive overview of the this compound cell line, including its origin, characteristics, and key experimental protocols.

Origin and Development

The this compound cell line was derived from the KBM-7 cell line, which was established from a 39-year-old male patient with chronic myeloid leukemia (CML) in its blast crisis phase.[1] The parental KBM-7 cell line is near-haploid but is disomic for chromosome 8 and contains a 30-megabase fragment of chromosome 15 translocated to chromosome 19. This compound cells were subsequently derived from KBM-7 and have lost the disomy of chromosome 8, making them "more haploid" than their parental line.[3] However, they retain the Philadelphia chromosome (a translocation between chromosomes 9 and 22, t(9;22)) characteristic of CML and the chromosome 15 fragment.[1][4] A fully haploid version of the this compound cell line, termed eHAP, has also been generated by excising the remaining disomic region of chromosome 15 using CRISPR-Cas9.[1]

Key Characteristics and Quantitative Data

This compound cells possess a unique set of characteristics that make them a powerful research tool. They grow as an adherent monolayer and are amenable to transfection and single-cell cloning.[5]

Morphological and Growth Characteristics

| Characteristic | Description | Reference |

| Morphology | Fibroblast-like, adherent | [3] |

| Doubling Time | Approximately 12-16 hours or around 48 hours. This variation may depend on culture conditions and passage number. | [1][6] |

| Ploidy | Near-haploid | [1] |

Genetic Characteristics

| Characteristic | Description | Reference | | :--- | :--- | | Karyotype | Near-haploid with a Philadelphia chromosome (t(9;22)) and a fragment of chromosome 15 on chromosome 19. |[1][4] | | Genetic Stability | this compound cells are karyotypically stable for at least 20 passages. Spontaneous diploidization can occur, with rates ranging from 2% to 35% between passages 10 and 35. Diploid cells may have a growth advantage and can overtake the culture at higher passage numbers. |[1][4][7] |

Protein Expression Profile

A proteogenomic analysis of the this compound cell line has identified over 10,000 proteins, providing a rich dataset for understanding its molecular landscape.[8][9] This comprehensive protein expression profile makes this compound cells a valuable model for studying a wide range of cellular processes.

Experimental Protocols

Cell Culture of this compound Cells

Materials:

-

This compound cells

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Pen-Strep.

-

Thawing Cells:

-

Quickly thaw the cryovial of this compound cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T75 flask.

-

Incubate at 37°C with 5% CO2.

-

-

Passaging Cells:

-

When cells reach 70-80% confluency, aspirate the medium.

-

Wash the cells once with PBS.

-

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 5-7 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing pre-warmed complete growth medium.

-

Incubate at 37°C with 5% CO2.

-

-

Freezing Cells:

-

Follow steps 1-4 of the passaging protocol.

-

After centrifugation, resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).

-

Aliquot the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

-

CRISPR-Cas9 Gene Editing in this compound Cells

Materials:

-

This compound cells

-

Cas9 nuclease expression vector (e.g., pX459)

-

Single guide RNA (sgRNA) expression vector

-

Transfection reagent (e.g., Lipofectamine)

-

Puromycin (if using a selection marker)

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Protocol:

-

sgRNA Design and Cloning:

-

Design sgRNAs targeting the gene of interest using online tools (e.g., CHOPCHOP).

-

Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

-

Clone the annealed oligonucleotides into a suitable sgRNA expression vector.

-

-

Transfection:

-

Seed this compound cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

Co-transfect the Cas9 and sgRNA expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Selection (if applicable):

-

If using a vector with a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the culture medium 24-48 hours post-transfection.

-

Maintain selection for 2-3 days to enrich for transfected cells.

-

-

Clonal Isolation:

-

After selection (or 48-72 hours post-transfection for non-selection methods), harvest the cells.

-

Perform serial dilutions to seed single cells into individual wells of a 96-well plate.

-

Allow single colonies to grow for 1-2 weeks.

-

-

Genotyping:

-

When colonies are large enough, expand a portion of each clone for genomic DNA extraction.

-

Use the remaining cells to establish a master plate.

-

Perform PCR to amplify the genomic region targeted by the sgRNA.

-

Sequence the PCR products using Sanger sequencing to identify clones with desired mutations (insertions, deletions, or substitutions).

-

-

Expansion and Validation:

-

Expand the clones with the desired genotype.

-

Further validate the knockout or knock-in at the protein level using Western blotting or other relevant functional assays.

-

Signaling Pathways and Experimental Workflows

WNT Signaling Pathway in this compound Cells

This compound cells have been utilized to study the canonical WNT signaling pathway.[2][10] The near-haploid nature of these cells facilitates the genetic dissection of this complex pathway. In the absence of a WNT ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon WNT binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.

Type I Interferon (IFN) Response Pathway

This compound cells have also been employed to investigate the type I interferon (IFN) response, a critical component of the innate immune system against viral infections.[1] Upon viral recognition, cells produce type I IFNs (e.g., IFN-α, IFN-β), which bind to the IFNAR receptor complex. This binding activates the JAK-STAT signaling cascade, leading to the formation of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). ISGF3 then translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state.

Experimental Workflow for CRISPR-Cas9 Knockout in this compound Cells

The following diagram illustrates a typical workflow for generating a gene knockout in this compound cells using CRISPR-Cas9.

Applications in Research

The unique characteristics of the this compound cell line have led to its widespread use in various research areas:

-

Functional Genomics: The haploid nature of this compound cells allows for efficient genome-wide forward and reverse genetic screens to identify genes involved in specific biological processes.[1]

-

Drug Discovery and Target Validation: this compound cells are a valuable tool for identifying and validating novel drug targets, as the effect of a compound on a single-copy gene is not masked by a second allele.

-

Disease Modeling: The ease of genetic manipulation in this compound cells facilitates the creation of models for human genetic diseases, allowing for the study of disease mechanisms and the testing of potential therapies.

-

Antibody Validation: this compound knockout cell lines serve as excellent negative controls for antibody validation, ensuring the specificity of an antibody for its target protein.[6]

Conclusion

The this compound cell line represents a powerful and versatile tool for modern biological research. Its near-haploid genome, combined with its ease of culture and amenability to genetic modification, makes it an ideal system for a wide range of applications, from fundamental studies of gene function to the development of novel therapeutics. This guide provides researchers with the essential information and protocols needed to effectively utilize this valuable resource.

References

- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HAP1 knockout cell lines [horizondiscovery.com]

- 6. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]

- 7. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteogenomic Analysis to Identify Missing Proteins from Haploid Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. elifesciences.org [elifesciences.org]

Understanding the Near-Haploid Nature of HAP-1 Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HAP-1 cell line, a near-haploid human cell line, has emerged as a powerful and versatile tool in the fields of genetics, drug discovery, and functional genomics. Derived from the KBM-7 chronic myelogenous leukemia cell line, this compound cells offer a unique advantage: the presence of a single copy of most chromosomes.[1][2] This near-haploid state simplifies genetic manipulation and phenotypic analysis, as the effects of a single gene knockout or mutation are not masked by a second allele. This technical guide provides a comprehensive overview of the core characteristics of this compound cells, detailed experimental protocols for their use, and a summary of their applications in studying key cellular signaling pathways.

Core Characteristics of this compound Cells

This compound cells are adherent, with a fibroblast-like morphology, and are derived from a male patient with chronic myeloid leukemia.[2] They are characterized by a near-haploid karyotype, possessing a single copy of almost every chromosome.[1][2] A key feature of the parental KBM-7 cell line is the presence of the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, t(9;22), which is also present in this compound cells.[2] While the original KBM-7 line was disomic for chromosome 8, the this compound subclone has lost this extra copy.[2] However, a fragment of chromosome 15 is inserted into chromosome 19.[3]

One of the most critical considerations when working with this compound cells is their inherent genomic instability and tendency to spontaneously diploidize over time in culture.[3][4] This diploidization is thought to be a result of a proliferative advantage of diploid cells over their haploid counterparts.[5] Therefore, regular monitoring of ploidy status is essential for maintaining a predominantly haploid cell population for experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characteristics and stability of this compound cells.

Table 1: Karyotype and Genomic Features of this compound Cells

| Feature | Description | Reference |

| Ploidy | Near-haploid | [1][2] |

| Parental Cell Line | KBM-7 (from a male CML patient) | [2] |

| Key Chromosomal Aberrations | Philadelphia chromosome t(9;22) | [2] |

| Insertion of a ~30 Mb fragment of chromosome 15 into chromosome 19 | [3] | |

| Chromosome 8 Status | Monosomic (unlike the parental KBM-7 line which is disomic) | [2] |

Table 2: Genomic Stability and Diploidization of this compound Cells

| Parameter | Value/Observation | Reference |

| Spontaneous Diploidization | Occurs over time in culture, with diploid cells often outcompeting haploid cells. | [3][4][5] |

| Rate of Diploidization | Can range from 4% to 35% in near-haploid cell lines with passage numbers from 10 to 35. | [3] |

| HPRT1 Inactivation Frequency | Used as a measure of mutation rate. Inactivation of genes like SMARCA4 can increase this frequency. | [6] |

| Chromosomal Instability (CIN) | This compound cells, being a cancer cell line, exhibit inherent CIN, which can be exacerbated by prolonged culture and gene editing. The most common structural CIN observed are deletions and translocations. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful use of this compound cells. The following sections provide step-by-step protocols for key experiments.

This compound Cell Culture and Maintenance

Materials:

-

This compound cells

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Centrifuge

-

Water bath

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thawing Frozen Cells:

-

Rapidly thaw the vial of frozen this compound cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cells to a T25 cell culture flask.

-

Incubate at 37°C with 5% CO2.

-

-

Sub-culturing:

-

When cells reach 70-80% confluency, aspirate the medium.

-

Wash the cells once with PBS.

-

Add 1 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 4 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing fresh medium.

-

Incubate at 37°C with 5% CO2.

-

-

Cryopreservation:

-

Follow the sub-culturing steps until the cell suspension is created.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2 x 10^6 cells/mL.

-

Aliquot the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

-

CRISPR-Cas9 Gene Editing in this compound Cells

Materials:

-

This compound cells

-

Cas9 nuclease expression vector (e.g., pX458 containing Cas9 and a fluorescent marker like GFP)

-

Single guide RNA (sgRNA) expression vector or synthetic sgRNA

-

Lipofectamine-based transfection reagent

-

Opti-MEM or other serum-free medium

-

Puromycin or other selection antibiotic (if using a selection marker)

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Protocol:

-

sgRNA Design and Cloning:

-

Design an sgRNA targeting the gene of interest using online tools (e.g., CHOPCHOP, CRISPOR).

-

Synthesize and clone the sgRNA sequence into an appropriate expression vector.

-

-

Transfection:

-

Seed this compound cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

On the day of transfection, dilute the Cas9 and sgRNA plasmids in Opti-MEM.

-

Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's instructions to form DNA-lipid complexes.

-

Add the complexes to the cells and incubate at 37°C.

-

-

Selection and Clonal Isolation:

-

48 hours post-transfection, if using a selection marker, add the appropriate antibiotic to the medium to select for transfected cells.

-

Alternatively, if using a fluorescent marker, use Fluorescence-Activated Cell Sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

-

Allow single cells to grow into colonies.

-

-

Verification of Gene Editing:

-

Once colonies are established, expand them and extract genomic DNA.

-

Amplify the target region by PCR.

-

Sequence the PCR product using Sanger sequencing to identify insertions or deletions (indels) that confirm successful gene editing.

-

Ploidy Analysis by Flow Cytometry (FACS)

Materials:

-

This compound cells

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Harvest this compound cells by trypsinization.

-

Wash the cells once with PBS.

-

Centrifuge at 200 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes (or store at -20°C).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a histogram of PI fluorescence intensity to distinguish between haploid (1n) and diploid (2n) G1 populations based on their DNA content.

-

Karyotyping by Multiplex Fluorescence In Situ Hybridization (M-FISH)

Materials:

-

This compound cells

-

Colcemid solution

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (3:1 methanol:acetic acid)

-

M-FISH probe cocktail

-

Hybridization buffer

-

Wash solutions (e.g., formamide/SSC)

-

DAPI counterstain

-

Fluorescence microscope with appropriate filters and imaging software

Protocol:

-

Metaphase Spread Preparation:

-

Treat actively dividing this compound cells with Colcemid to arrest them in metaphase.

-

Harvest the cells and treat with a hypotonic solution to swell the cells and spread the chromosomes.

-

Fix the cells multiple times with fresh, cold fixative.

-

Drop the cell suspension onto clean microscope slides and allow to air dry.

-

-

Probe Hybridization:

-

Denature the chromosomal DNA on the slides.

-

Denature the M-FISH probe cocktail.

-

Apply the denatured probe to the slide and incubate overnight in a humidified chamber at 37°C to allow for hybridization.

-

-

Post-Hybridization Washes and Detection:

-

Wash the slides in a series of stringent wash buffers to remove unbound probe.

-

Counterstain the chromosomes with DAPI.

-

-

Image Acquisition and Analysis:

-

Capture images of the metaphase spreads using a fluorescence microscope equipped with filters for each fluorophore in the M-FISH probe set and for DAPI.

-

Use specialized M-FISH software to analyze the images and assign a unique color to each chromosome, allowing for the identification of numerical and structural chromosomal aberrations.

-

Signaling Pathways and Experimental Workflows

The near-haploid nature of this compound cells makes them an ideal system for studying various signaling pathways, as the genetic perturbation of a single gene can lead to a clear phenotypic outcome.

DNA Damage Response (DDR) Pathway

This compound cells are extensively used to investigate the DNA Damage Response (DDR) pathway. The diagram below illustrates a simplified workflow for studying the role of a specific gene in the DDR using this compound cells.

Apoptosis and Autophagy Signaling

The interplay between apoptosis (programmed cell death) and autophagy (cellular self-digestion) is a critical area of research. This compound cells provide a simplified genetic background to dissect the roles of individual proteins in these interconnected pathways. The following diagram illustrates the core components and their interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. HAP1 cells - Wikipedia [en.wikipedia.org]

- 3. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ hybridisation (M-FISH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Differences Between HAP-1 and Other Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate cell line is a critical decision in experimental design, directly impacting the relevance and reproducibility of research findings. Among the plethora of human cell lines available, the HAP-1 cell line has emerged as a powerful and unique tool, particularly for functional genomics, drug target validation, and disease modeling. This guide provides a comprehensive technical overview of the core differences between this compound cells and other commonly used human cell lines, such as HEK293, K562, HeLa, Jurkat, and A549. We will delve into their genetic characteristics, cellular phenotypes, and experimental utility, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Core Distinguishing Feature: The Near-Haploid Genome of this compound Cells

The most significant distinction of this compound cells is their near-haploid karyotype.[1][2][3] Most human somatic cells are diploid, containing two copies of each chromosome.[1] In contrast, this compound cells possess only one copy of most chromosomes, a feature that offers a profound advantage in genetic studies.[2][3] This haploidy means that the genetic knockout of a single gene copy results in a complete loss of function, eliminating the complication of a second allele masking the phenotypic consequences of a mutation.[1][4] This simplifies the generation and interpretation of knockout studies, making this compound cells an invaluable resource for elucidating gene function.[1][4]

Origin and Genetic Background

This compound cells were derived from the KBM-7 cell line, which originated from a male patient with chronic myeloid leukemia (CML).[2][5] Genetically, this compound cells are characterized by:

-

Near-Haploidy: They have a single copy of almost all chromosomes.[2]

-

Philadelphia Chromosome: A reciprocal translocation between chromosome 9 and 22, t(9;22)(q34;q11), which is characteristic of CML.[2]

-

Chromosome 15 Fragment: A 30-megabase fragment of chromosome 15 is translocated to chromosome 19.[2][6] A fully haploid version of the cell line, termed eHAP1, has been engineered by removing this fragment using CRISPR-Cas9.[6]

-

Loss of Y Chromosome: The Y chromosome is absent.[7]

-

TP53 mutation: this compound cells have a mutation in the tumor suppressor gene TP53.[4]

Comparative Analysis of this compound and Other Common Human Cell Lines

To provide a clear comparison, the following tables summarize the key characteristics of this compound cells alongside other widely used human cell lines.

Table 1: General and Genetic Characteristics

| Feature | This compound | HEK293 | K562 | HeLa | Jurkat | A549 |

| Cell Type | Fibroblast-like | Epithelial-like | Lymphoblast | Epithelial | T lymphoblast | Epithelial |

| Origin | Chronic Myeloid Leukemia | Human Embryonic Kidney | Chronic Myeloid Leukemia | Cervical Adenocarcinoma | Acute T Cell Leukemia | Lung Carcinoma |

| Ploidy | Near-Haploid | Hypotriploid | Near-Triploid | Aneuploid (Hyperdiploid to near-tetraploid) | Aneuploid | Hypotriploid |

| Adherence | Adherent | Adherent | Suspension | Adherent | Suspension | Adherent |

| Doubling Time (approx.) | ~48 hours[8] | ~20-34 hours[2][9] | ~24-36 hours | ~20-24 hours | ~24-36 hours | ~22-24 hours[5] |

Table 2: Experimental Parameters

| Parameter | This compound | HEK293 | K562 | HeLa | Jurkat | A549 |

| Transfection Efficiency (Lipofection) | High | Very High (~80%)[2] | Low to Moderate | High | Low | Moderate to High |

| Transfection Efficiency (Electroporation) | High (up to 70%) | High | Moderate to High | High | High (~45%)[10] | Moderate to High |

| Suitability for CRISPR/Cas9 | Excellent (due to haploidy)[1][11] | Good | Moderate | Good | Moderate | Good |

| Protein Expression | Endogenous levels | Often high for exogenous proteins | Endogenous levels | Endogenous levels | Endogenous levels | Endogenous levels |

Experimental Protocols

This compound Cell Culture

This protocol outlines the standard procedure for culturing this compound cells.

Materials:

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells:

-

Rapidly thaw the vial of frozen this compound cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T75 flask.

-

-

Sub-culturing:

-

Grow cells at 37°C in a humidified incubator with 5% CO2.

-

When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 7-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing pre-warmed complete growth medium.

-

Change the medium every 2-3 days.

-

CRISPR/Cas9-Mediated Gene Knockout in this compound Cells

This protocol provides a general workflow for generating gene knockouts in this compound cells using CRISPR-Cas9.

Materials:

-

This compound cells

-

Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-Puro (PX459))

-

sgRNA cloning vector

-

Oligonucleotides for sgRNA synthesis

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Puromycin

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Procedure:

-

sgRNA Design and Cloning:

-

Design two or more sgRNAs targeting the exon of the gene of interest using online tools (e.g., CHOPCHOP).

-

Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

-

Clone the annealed oligos into the sgRNA expression vector.

-

-

Transfection:

-

Seed this compound cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

Co-transfect the Cas9-puro plasmid and the sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Selection and Clonal Isolation:

-

48 hours post-transfection, add puromycin to the medium to select for transfected cells.

-

After 2-3 days of selection, dilute the surviving cells to a single cell per well in a 96-well plate for clonal expansion.

-

-

Genotyping:

-

Once single-cell clones have formed colonies, expand them and isolate genomic DNA.

-

Perform PCR to amplify the target region.

-

Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

-

Ploidy Analysis of this compound Cells by Flow Cytometry

This protocol describes how to assess the ploidy of this compound cell cultures.

Materials:

-

This compound cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest approximately 1x10^6 this compound cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 200 x g for 5 minutes.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.

-

Generate a histogram of the PI fluorescence intensity. Haploid cells in the G1 phase will have a 1n DNA content, while diploid cells in G1 will have a 2n DNA content.

-

Signaling Pathways and Experimental Workflows

WNT Signaling Pathway

This compound cells have been utilized to dissect complex signaling pathways, such as the WNT signaling cascade. The haploid nature of these cells simplifies the identification of essential pathway components through genetic screens.

Caption: Canonical WNT signaling pathway.

Experimental Workflow: CRISPR/Cas9 Knockout Screen in this compound Cells

The haploid nature of this compound cells makes them ideal for large-scale genetic screens using CRISPR-Cas9 technology to identify genes involved in specific biological processes.

Caption: Workflow for a pooled CRISPR/Cas9 knockout screen.

Conclusion

This compound cells represent a paradigm shift in functional genomics and related fields. Their near-haploid genome provides an unprecedented advantage for gene editing and genetic screening, offering a clarity of results that is often difficult to achieve in diploid or aneuploid cell lines. While their cancerous origin and specific genetic background must be considered when interpreting data, the benefits they offer, particularly in the context of CRISPR/Cas9-mediated gene knockout, are undeniable. This guide has provided a detailed comparison of this compound cells with other common human cell lines, along with practical experimental protocols and visual workflows, to empower researchers to make informed decisions and effectively leverage this powerful cell model in their scientific endeavors.

References

- 1. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. geneticsmr.com [geneticsmr.com]

- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 11. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]

HAP-1 Cells in Disease Modeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human near-haploid cell line, HAP-1, has emerged as a powerful and versatile tool in the field of biomedical research and drug discovery. Derived from the KBM-7 chronic myelogenous leukemia cell line, this compound cells possess a single copy of most chromosomes, a characteristic that makes them exceptionally amenable to genetic manipulation, particularly with CRISPR-Cas9 technology.[1][2] This unique feature eliminates the complexity of biallelic gene targeting inherent in diploid cells, allowing for the rapid and efficient generation of knockout and knock-in models to study gene function and disease pathology.[1][3] This technical guide provides an in-depth overview of the applications of this compound cells in disease modeling, complete with experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Advantages of this compound Cells in Research

The utility of this compound cells in disease modeling stems from several key characteristics:

-

Near-Haploid Karyotype: With only one copy of most genes, the phenotypic consequences of a single genetic modification are directly observable, simplifying the interpretation of experimental results.[1][4]

-

High Efficiency of Gene Editing: The haploid nature of these cells significantly increases the success rate of CRISPR-Cas9-mediated gene knockout and knock-in studies.[1]

-

Rapid Doubling Time: this compound cells have a doubling time of approximately 12-16 hours, facilitating faster experimental timelines.[5]

-

Adherent Growth: Their adherent nature makes them suitable for a wide range of cell-based assays and imaging techniques.[4]

-

Ease of Transfection: this compound cells are readily transfected, enabling the efficient introduction of genetic material.[1]

Applications in Disease Modeling

This compound cells have been successfully employed to create models for a diverse range of human diseases, including neurodegenerative disorders, cancer, and lysosomal storage diseases.

Neurodegenerative Diseases: Modeling Huntington's Disease

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT). The protein Huntingtin-associated protein 1 (HAP1) was first identified through its interaction with huntingtin.[6] Studies using various models have shown that the loss of HAP1 can selectively promote striatal degeneration, a key pathological feature of HD.[7] this compound cells have been instrumental in dissecting the molecular mechanisms underlying HD.

Experimental Workflow: Investigating Protein-Protein Interactions in Huntington's Disease Model

Caption: Workflow for studying HTT-HAP1 interaction.

A critical aspect of HD pathogenesis is the altered interaction between mutant huntingtin (mHTT) and its binding partners, including HAP1. The abnormal interaction of HAP1 with mHTT is a significant contributor to neurodegeneration in HD.[6] HAP1's involvement in intracellular trafficking through its interaction with dynactin and kinesin is disrupted by mHTT.[6]

Signaling Pathway: HAP1-Mediated Intracellular Trafficking

Caption: Disruption of HAP1-mediated transport in HD.

Cancer Research

The haploid nature of this compound cells makes them an ideal platform for genetic screens to identify novel cancer drug targets and to understand the mechanisms of drug resistance.[8] CRISPR-based screens in this compound cells have been used to uncover genes involved in essential cellular processes that, when dysregulated, contribute to tumorigenesis.

A study utilizing a genome-wide CRISPR/Cas9 screen in this compound cells identified key regulators of necroptosis, a form of programmed cell death that plays a complex role in cancer.[9]

| Gene Knockout | Phenotype | Method | Reference |

| RIPK3 | Resistance to necroptosis | CRISPR/Cas9 Screen | [9] |

| MLKL | Resistance to necroptosis | CRISPR/Cas9 Screen | [9] |

| FADD | Resistance to necroptosis | CRISPR/Cas9 Screen | [9] |

| CASP8 | Sensitization to necroptosis | CRISPR/Cas9 Screen | [9] |

Signaling Pathway: Key Regulators of Necroptosis

Caption: Simplified necroptosis signaling pathway.

Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function. This compound cells have been utilized to create models of LSDs, such as Gaucher disease, by knocking out genes encoding specific lysosomal enzymes.[3][10]

In a study modeling Gaucher disease, CRISPR-Cas9 was used to knock out the GBA gene, which encodes the enzyme β-glucocerebrosidase, in this compound cells.[3] The resulting knockout cells exhibited a disease-relevant phenotype, including the accumulation of lysosomes.[3]

| Cell Line | GBA Enzyme Activity (relative to WT) | Lysosomal Staining | Method | Reference |

| This compound WT | 100% | Normal | GBA enzymatic assay, Lysosomal staining | [3] |

| This compound GBA-KO | Not detectable | Increased granular lysosomes | GBA enzymatic assay, Lysosomal staining | [3] |

This model was further used to evaluate the efficacy of an enzyme replacement therapy.[3]

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application of this compound cells in research.

This compound Cell Culture

Materials:

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.05%)

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture this compound cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[11]

-

Passage cells when they reach 70-80% confluency. Do not allow them to become over-confluent.

-

To passage, aspirate the medium, wash once with PBS, and add 1 mL of 0.05% Trypsin-EDTA.

-

Incubate at 37°C for 3-5 minutes until cells detach.

-

Neutralize trypsin with 5 mL of complete medium and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

CRISPR-Cas9 Gene Editing in this compound Cells

Experimental Workflow: CRISPR-Cas9 Knockout in this compound Cells

References

- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Top peer reviewed scientific articles using HAP1 cell lines [horizondiscovery.com]

- 3. Recapture Lysosomal Enzyme Deficiency via Targeted Gene Disruption in the Human Near-Haploid Cell Line HAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient and crucial quality control of HAP1 cell ploidy status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]

- 6. Frontiers | Huntingtin-associated protein 1-associated intracellular trafficking in neurodegenerative diseases [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. bioradiations.com [bioradiations.com]

- 9. researchgate.net [researchgate.net]

- 10. Recapture Lysosomal Enzyme Deficiency via Targeted Gene Disruption in the Human Near-Haploid Cell Line HAP1 | MDPI [mdpi.com]

- 11. horizondiscovery.com [horizondiscovery.com]

HAP-1 Cells: A Premier In-Depth Technical Guide to Modeling DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

The human near-haploid cell line, HAP-1, has emerged as a powerful and indispensable tool for the investigation of DNA repair pathways. Its unique genetic characteristic of possessing a single set of chromosomes for most of its genome provides an unparalleled advantage in functional genomics. This technical guide offers a comprehensive overview of the application of this compound cells as a model system for studying the intricate network of DNA repair, providing researchers with the necessary information to leverage this system for their discovery and drug development efforts.

The this compound Cell Line: A Genetically Tractable System

This compound cells are derived from the KBM-7 chronic myelogenous leukemia cell line.[1] Their near-haploid state means that for the majority of genes, only a single allele is present.[1] This hemizygosity is a significant advantage in genetic studies, as the phenotypic consequences of a single gene knockout or mutation are not masked by a second, wild-type allele.[2] This feature, combined with their ease of culture and amenability to CRISPR-Cas9 gene editing, has made this compound cells a preferred model for creating knockout cell lines to study the function of specific genes, particularly in the context of DNA repair.[3]

However, it is crucial to acknowledge a key characteristic of this compound cells: their tendency to spontaneously diploidize over time in culture. This necessitates regular monitoring of the cells' ploidy status to ensure the integrity of experimental results.[4]

Dissecting DNA Repair Pathways with this compound Knockout Models

The simplicity of generating and observing phenotypes in this compound cells has led to their widespread use in studying a variety of DNA repair pathways. By systematically knocking out key genes in these pathways, researchers can elucidate the specific roles of individual proteins and uncover potential targets for therapeutic intervention.

Non-Homologous End Joining (NHEJ)

The Non-Homologous End Joining (NHEJ) pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). Studies utilizing this compound knockout cell lines have been instrumental in delineating the genetic interactions between key NHEJ factors.

dot

Quantitative Data from NHEJ Studies in this compound Cells:

| Gene Knockout | Phenotype | Quantitative Measurement | Reference |

| PAXX∆ | Mild sensitivity to etoposide | ~1.2-fold decrease in survival at 40 nM etoposide | [5] |

| XLF∆ | Moderate sensitivity to etoposide | ~2-fold decrease in survival at 40 nM etoposide | [5] |

| DNA-PKcs∆ | Significant sensitivity to etoposide | ~4-fold decrease in survival at 40 nM etoposide | [5] |

| XRCC4∆ | Strong sensitivity to etoposide | ~10-fold decrease in survival at 40 nM etoposide | [5] |

| LIG4∆ | Strong sensitivity to etoposide | ~10-fold decrease in survival at 40 nM etoposide | [5] |

| Gene Knockout | Spontaneous Genomic Instability | Chromosomal Breaks per Cell | Reference |

| Wild-Type | Baseline | ~0.1 | [5] |

| PAXX∆ | Increased | 0.18 | [5] |

| DNA-PKcs∆ | Increased | 0.28 | [5] |

| DNA-PKcs∆ PAXX∆ | Increased | 0.22 | [5] |

| XRCC4∆ | Highly Increased | 0.45 | [5] |

| DNA-PKcs∆ XRCC4∆ | Highly Increased | 0.40 | [5] |

Homologous Recombination (HR)

Homologous Recombination (HR) is another critical pathway for the repair of DSBs, utilizing a sister chromatid as a template for high-fidelity repair. This compound cells have been employed to investigate the roles of key HR proteins, such as those involved in the Fanconi Anemia pathway.

dot

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. This compound cells deficient in MMR proteins, such as MLH1, exhibit increased microsatellite instability.[6]

dot

Base Excision Repair (BER)

Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, deamination, or alkylation.

dot

Fanconi Anemia (FA) Pathway

The Fanconi Anemia (FA) pathway is a complex DNA repair network crucial for the repair of interstrand crosslinks (ICLs). This compound cells have been instrumental in dissecting the components of this pathway.[2][7]

dot

Key Experimental Protocols for Studying DNA Repair in this compound Cells

A variety of well-established experimental techniques are employed to assess the functionality of DNA repair pathways in this compound cells.

dot

References

- 1. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 3. HAP1 cell lines - are they the right cell model for you? [horizondiscovery.com]

- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human MLH1 suppresses the insertion of telomeric sequences at intra-chromosomal sites in telomerase-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of HAP-1 Cells in Modern Virology Research: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of HAP-1 Cells in Virology.

This in-depth guide explores the significant contributions of the this compound cell line to the field of virology. This compound cells, a near-haploid human cell line, have emerged as a powerful tool for dissecting the intricate interactions between viruses and their hosts. Their unique genetic characteristics, coupled with their amenability to genetic manipulation, have positioned them at the forefront of research for a variety of viral pathogens. This document provides a detailed overview of their application, quantitative data from key studies, comprehensive experimental protocols, and visual representations of relevant biological pathways to empower researchers in their virology-focused investigations.

Introduction to this compound Cells: A Revolution in Genetic Screening

This compound cells are a human cell line derived from the KBM-7 chronic myelogenous leukemia cell line.[1][2] Their most notable feature is their near-haploid karyotype, meaning they possess only one copy of most chromosomes.[1] This genetic simplicity is a significant advantage in functional genomics, particularly for loss-of-function studies. In diploid cells, the presence of a second allele can often mask the phenotypic consequences of a gene knockout. In this compound cells, however, the effect of a single gene disruption is immediately apparent, making them an ideal system for genetic screens aimed at identifying host factors essential for viral replication.[1]

Beyond their haploidy, this compound cells are adherent, exhibit a relatively fast doubling time, and are readily transfectable, further enhancing their utility in a research setting. These characteristics have made them a popular choice for CRISPR-Cas9-based gene editing, enabling the rapid and efficient generation of knockout cell lines to study the function of specific host genes in the context of viral infection.[2]

Applications of this compound Cells in Virology Research

The unique attributes of this compound cells have been leveraged to study a range of viruses, leading to groundbreaking discoveries in viral entry, replication, and pathogenesis. Genome-wide CRISPR screens in this compound cells have been instrumental in identifying novel host factors that are critical for the life cycles of several medically important viruses.

Elucidating the Entry Mechanisms of Hemorrhagic Fever Viruses

Ebola Virus (EBOV): Seminal studies using this compound cells have been pivotal in identifying Niemann-Pick C1 (NPC1) as an essential intracellular receptor for Ebola virus entry.[1][3] CRISPR-based screens in this compound cells revealed that the disruption of the NPC1 gene confers almost complete resistance to EBOV infection.[1][4] These findings demonstrated that after internalization into the host cell, the viral glycoprotein must interact with NPC1 within the late endosome/lysosome for successful membrane fusion and release of the viral genome into the cytoplasm.

Lassa Virus (LASV): Similarly, this compound cells were instrumental in discovering that the lysosomal-associated membrane protein 1 (LAMP1) serves as an intracellular receptor for Lassa virus.[1] Genetic screens in this compound cells showed that the virus utilizes a pH-dependent mechanism, initially binding to α-dystroglycan on the cell surface before being trafficked to late endosomes where it engages with LAMP1 to trigger fusion.

Investigating Host Factors for Arbovirus Infection

Chikungunya Virus (CHIKV): Research utilizing this compound cells has shed light on the importance of host cell surface glycosaminoglycans (GAGs) in Chikungunya virus infection. Specifically, studies have shown that the N-sulfation of heparan sulfate is a critical determinant for efficient CHIKV binding and entry into this compound cells.[3][5][6][7] Knockout of the enzyme responsible for this modification, NDST1, leads to a significant reduction in viral infectivity.

Quantitative Data from this compound Virology Studies

The following table summarizes key quantitative and qualitative findings from studies using this compound cells to investigate viral host factors.

| Virus | Host Factor Investigated | This compound Cell Line | Key Finding | Reference |

| Ebola Virus | Niemann-Pick C1 (NPC1) | NPC1 Knockout | Resistant to infection. Viral entry is arrested at a late endosomal stage. | [1][4] |

| Lassa Virus | Lysosomal-Associated Membrane Protein 1 (LAMP1) | LAMP1 Knockout | Infection is reduced to approximately 22% ± 5.3% of wild-type levels. | |

| Chikungunya Virus | N-acetylglucosamine-N-deacetylase/N-sulfotransferase 1 (NDST1) | NDST1 Knockout | Greatly decreased viral binding and infectivity. | [3][5] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound cells in virology research.

Protocol for CRISPR-Cas9 Mediated Knockout of Host Factors in this compound Cells

This protocol outlines the steps for generating a knockout this compound cell line for a target host gene.

-

Guide RNA (gRNA) Design and Cloning:

-

Design two to four unique gRNAs targeting an early exon of the gene of interest using a suitable online tool.

-

Synthesize and anneal complementary oligonucleotides for each gRNA.

-

Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the gRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.

-

Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

-

-

Transduction of this compound Cells:

-

Seed this compound cells in a 6-well plate.

-

Transduce the cells with the lentivirus at an MOI of 0.3 to ensure single viral integration per cell.

-

Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

-

-

Selection and Clonal Isolation:

-

After 24-48 hours, replace the medium with fresh medium containing the appropriate selection agent (e.g., puromycin at 1-2 µg/mL).

-

Select for 3-5 days until non-transduced control cells are eliminated.

-

Perform single-cell sorting by flow cytometry or limiting dilution to isolate individual clones.

-

-

Verification of Knockout:

-

Expand the isolated clones.

-

Extract genomic DNA from each clone.

-

PCR amplify the target region and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of the target protein by Western blotting.

-

Protocol for Pseudotyped Virus Entry Assay in this compound Cells

This protocol describes how to assess the role of a host factor in viral entry using a pseudotyped virus system.

-

Production of Pseudotyped Virus:

-

Co-transfect HEK293T cells with a plasmid encoding the viral envelope glycoprotein of interest (e.g., Ebola GP), a lentiviral or retroviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP), and packaging plasmids.

-

Harvest the pseudovirus-containing supernatant after 48-72 hours and filter it.

-

-

Infection of this compound Cells:

-

Seed wild-type and knockout this compound cells in a 96-well plate.

-

Infect the cells with serial dilutions of the pseudotyped virus.

-

-

Quantification of Viral Entry:

-

After 48-72 hours, measure the reporter gene expression.

-

For luciferase reporters, lyse the cells and measure luminescence using a luminometer.

-

For GFP reporters, quantify the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.

-

-

Compare the reporter signal in the knockout cells to that in the wild-type cells to determine the impact of the host factor on viral entry.

-

Protocol for Viral Plaque Assay in this compound Cells

This protocol is for titrating infectious virus particles.

-

Cell Seeding:

-

Seed this compound cells in 6-well plates to form a confluent monolayer.

-

-

Viral Infection:

-

Prepare serial 10-fold dilutions of the virus stock.

-

Remove the culture medium from the cells and infect the monolayer with 200 µL of each viral dilution.

-

Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

-

Overlay:

-

Prepare a 2X medium overlay solution (e.g., 2X DMEM with 4% FBS).

-

Prepare a 1.6% agarose solution in water and autoclave. Cool to 42°C.

-

Mix equal volumes of the 2X medium and the 1.6% agarose solution.

-

Carefully aspirate the viral inoculum and add 2 mL of the agarose overlay to each well.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation and Staining:

-

Incubate the plates at 37°C for a duration appropriate for the virus to form visible plaques (typically 3-10 days).

-

Fix the cells with 4% formaldehyde for at least 4 hours.

-

Carefully remove the agarose overlay.

-

Stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

-

Plaque Counting:

-

Count the number of plaques in each well.

-

Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

-

Visualizing Key Viral Entry Pathways in this compound Cells

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: Ebola virus entry pathway in this compound cells.

References

- 1. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-Wide Screening Uncovers the Significance of N-Sulfation of Heparan Sulfate as a Host Cell Factor for Chikungunya Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-Wide Screening Uncovers the Significance of N-Sulfation of Heparan Sulfate as a Host Cell Factor for Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chikungunya virus entry and infectivity is primarily facilitated through cell line dependent attachment factors in mammalian and mosquito cells [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

Unveiling Novel Gene Functions: A Technical Guide to Utilizing HAP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel gene functions is a cornerstone of biomedical research and drug development. The human HAP-1 cell line, being near-haploid, offers a powerful and streamlined platform for functional genomics. This technical guide provides an in-depth overview of the application of this compound cells in discovering novel gene functions, with a focus on CRISPR-Cas9-based methodologies. It includes detailed experimental protocols, quantitative data presentation, and visualizations of key cellular pathways and experimental workflows to empower researchers in leveraging this potent tool for target identification and validation.

Introduction: The Power of a Near-Haploid System

This compound cells are a human near-haploid cell line derived from the KBM-7 chronic myelogenous leukemia cell line.[1] Their defining characteristic is the presence of a single copy of most chromosomes, which simplifies genetic manipulation and phenotypic analysis.[1][2] Unlike diploid cells where the presence of a second allele can mask the effect of a genetic modification, in this compound cells, a single gene knockout or modification directly translates to a measurable phenotype. This feature makes them an ideal model for large-scale genetic screens and for elucidating the function of previously uncharacterized genes.[2]

The ease of generating complete loss-of-function mutants using CRISPR-Cas9 in this compound cells has revolutionized functional genomics.[2] This, coupled with their adherent nature and relatively fast doubling time, makes them a versatile tool for a wide range of applications, from fundamental cell biology to drug discovery.

Core Applications in Gene Function Discovery

The unique characteristics of this compound cells make them particularly well-suited for several key applications in the discovery of novel gene functions:

-

Genome-Wide CRISPR-Cas9 Screens: Large-scale loss-of-function screens are a powerful approach to identify genes involved in specific biological processes. The haploid nature of this compound cells significantly improves the efficiency and reduces the complexity of these screens.

-

Target Identification and Validation: this compound cells can be used to identify and validate novel drug targets. By knocking out a gene of interest, researchers can assess its impact on cellular phenotypes relevant to disease, such as cell viability, proliferation, or response to specific stimuli.

-

Dissecting Cellular Signaling Pathways: The ability to easily generate knockout cell lines for any gene of interest allows for the systematic dissection of signaling pathways. Researchers can investigate the role of individual proteins in pathways such as the TNF-α, TGF-β, and DNA damage response pathways.

-

Understanding Drug Mechanisms of Action: this compound cells are a valuable tool for elucidating the mechanisms of action of small molecules. By screening for genes whose knockout confers resistance or sensitivity to a particular compound, researchers can identify its cellular targets and downstream effectors.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation of experimental results. The following tables summarize representative data from key applications of this compound cells in gene function discovery.

Table 1: Representative Hits from a Genome-Wide CRISPR-Cas9 Screen in this compound Cells

This table presents a selection of genes identified in a positive-selection CRISPR/Cas9 screen in this compound cells. The screen aimed to identify genes that mediate cell death induced by hydrogen peroxide (H₂O₂).[3] The "Gene Score" reflects the statistical significance of the enrichment of guide RNAs targeting each gene in the surviving cell population.

| Gene Symbol | Gene Score | p-value | Phenotype of Knockout |

| POR | 0.0001 | < 0.001 | Resistance to H₂O₂-induced cell death |

| RETSAT | 0.0002 | < 0.001 | Resistance to H₂O₂-induced cell death |

| KEAP1 | 0.0003 | < 0.001 | Resistance to H₂O₂-induced cell death |

| SLC52A2 | 0.0004 | < 0.001 | Resistance to H₂O₂-induced cell death |

Table 2: Drug Response Profile of this compound Cells to Chemotherapeutic Agents

This table displays the half-maximal effective concentration (EC50) values for several chemotherapeutic drugs in wild-type this compound cells. This data is essential for designing drug-gene interaction studies and for identifying mechanisms of drug resistance.

| Drug | EC50 (nM) |

| Doxorubicin | 5.3 ± 0.5 |

| Gemcitabine | 9.8 ± 1.1 |

| Topotecan | 15.2 ± 2.3 |

| Etoposide | 338.6 ± 39.7 |

| Vinblastine | 4.8 ± 0.6 |

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to successful research. This section provides step-by-step methodologies for core experiments utilizing this compound cells.

This compound Cell Culture and Maintenance

Materials:

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture this compound cells in IMDM supplemented with 10% FBS and 1% Pen-Strep.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days or when they reach 70-80% confluency.

-

To passage, aspirate the medium, wash the cells with PBS, and add Trypsin-EDTA.

-

Incubate at 37°C until cells detach.

-

Neutralize trypsin with culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

CRISPR-Cas9 Mediated Gene Knockout in this compound Cells

This protocol outlines a general workflow for generating a gene knockout in this compound cells using a two-plasmid CRISPR-Cas9 system.

Materials:

-

This compound cells

-

Cas9-expressing plasmid (e.g., pX458)

-

sgRNA-expressing plasmid targeting the gene of interest

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Puromycin (for selection)

-

Genomic DNA extraction kit

-

PCR reagents

-

T7 Endonuclease I

Protocol:

-

sgRNA Design and Cloning: Design and clone a target-specific sgRNA into a suitable expression vector.

-

Transfection: Co-transfect this compound cells with the Cas9 and sgRNA plasmids using a suitable transfection reagent.

-

Selection: 24-48 hours post-transfection, add puromycin to the culture medium to select for transfected cells.

-

Clonal Isolation: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual knockout clones.

-

Genomic DNA Extraction and PCR: Expand individual clones and extract genomic DNA. Amplify the genomic region targeted by the sgRNA using PCR.

-

Mutation Detection: Use the T7 Endonuclease I assay or Sanger sequencing to screen for the presence of insertions or deletions (indels) at the target site.

-

Validation: Confirm the absence of the target protein by Western blot analysis.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing the activation of signaling pathways by Western blot. Specific antibody concentrations and incubation times should be optimized for each target protein.

Materials:

-

This compound cell lysates (treated and untreated)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-SMAD2/3, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-